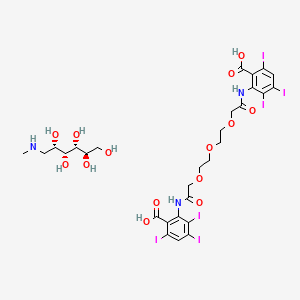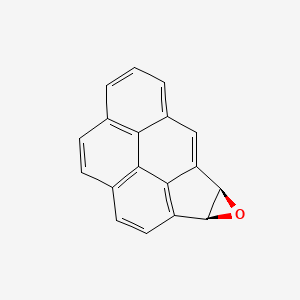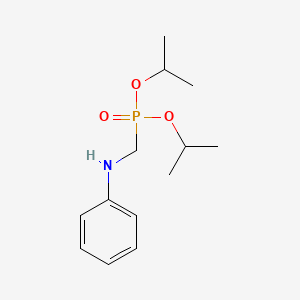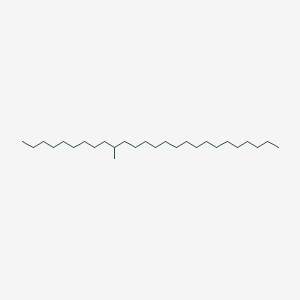![molecular formula C9H15ClNO4PS B14464081 Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate CAS No. 66233-94-1](/img/structure/B14464081.png)
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate is a chemical compound belonging to the class of organophosphorus compounds It features a phosphoramidate group, which is characterized by a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with 5-chlorothiophen-2-ylmethanol under appropriate conditions. The reaction typically requires a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Industrial production often employs automated systems to control reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphoramidates.
Scientific Research Applications
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphoramidate: Lacks the 5-chlorothiophen-2-ylmethoxy group, making it less specific in its applications.
Diethyl N-[(5-bromothiophen-2-yl)methoxy]phosphoramidate: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Diethyl N-[(5-methylthiophen-2-yl)methoxy]phosphoramidate: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.
Uniqueness
Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate is unique due to the presence of the 5-chlorothiophen-2-ylmethoxy group, which imparts specific chemical reactivity and biological activity
Properties
CAS No. |
66233-94-1 |
|---|---|
Molecular Formula |
C9H15ClNO4PS |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-chloro-5-[(diethoxyphosphorylamino)oxymethyl]thiophene |
InChI |
InChI=1S/C9H15ClNO4PS/c1-3-14-16(12,15-4-2)11-13-7-8-5-6-9(10)17-8/h5-6H,3-4,7H2,1-2H3,(H,11,12) |
InChI Key |
OMWZLSWIXZOITB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NOCC1=CC=C(S1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
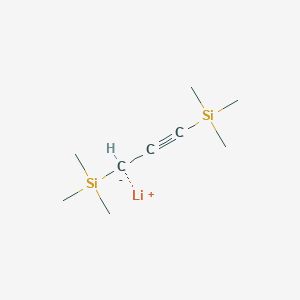
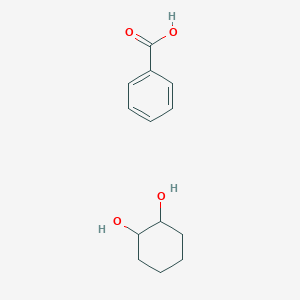
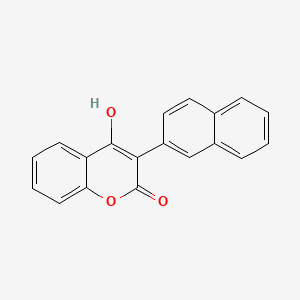
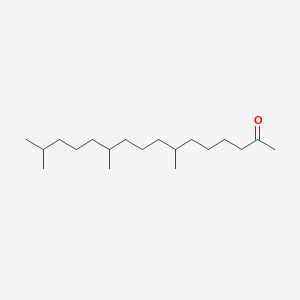
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
